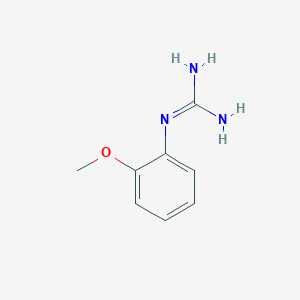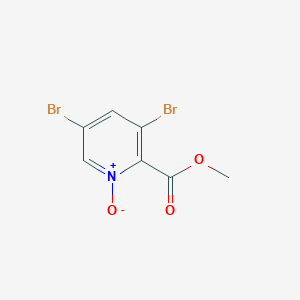![molecular formula C12H12N2O3 B1625978 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 94192-15-1](/img/structure/B1625978.png)
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Vue d'ensemble
Description
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, also known as 3-MPA, is an organic compound that belongs to the class of oxadiazoles. It is a colorless solid that is soluble in polar organic solvents such as ethanol and acetone. 3-MPA has been studied extensively due to its wide range of applications in biochemistry and medicine. Additionally, the advantages and limitations for lab experiments will be discussed, as well as potential future directions for research.
Applications De Recherche Scientifique
PET Radiopharmaceuticals
One significant application of compounds related to 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is in the development of PET radiopharmaceuticals. For instance, the automated synthesis of a radiopharmaceutical, 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1), was successfully conducted for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1), crucial in clinical research, particularly for conditions like multiple sclerosis (Luo et al., 2019).
Anti-Inflammatory and Analgesic Agents
Compounds derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen), which have structural similarities to 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, have shown promising anti-inflammatory and analgesic properties. These compounds demonstrated significant efficacy in animal models for inflammation and pain management, with a notable reduction in ulcerogenic action and lipid peroxidation (Husain et al., 2009).
Urease Inhibitors
A study involving the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally related to 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, revealed potent inhibitory effects against the urease enzyme. This suggests potential applications in treating conditions caused by urease-producing bacteria (Nazir et al., 2018).
Corrosion Inhibition
Compounds structurally related to 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid have been found effective in inhibiting corrosion, particularly for mild steel in acidic environments. Their inhibition properties, assessed through various techniques, indicate potential applications in material sciences and industrial processes (Ammal et al., 2018).
Antimicrobial Activity
Benzimidazole derivatives, incorporating elements similar to 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, have been synthesized and tested for antimicrobial activities. These compounds showed potential as antimicrobial agents, suggesting applications in medical and pharmaceutical research (El-masry et al., 2000).
Solar Cell Applications
Organic sensitizers related to 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid have been engineered for solar cell applications. These sensitizers exhibit high conversion efficiencies, indicating their potential in renewable energy technologies (Kim et al., 2006).
Propriétés
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-2-3-5-9(8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVKAFMWSAOINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536013 | |
| Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
CAS RN |
94192-15-1 | |
| Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chlorobenzo[d]isoxazole](/img/structure/B1625902.png)


![4,5-Dihydro-naphtho[1,2-c]isoxazole](/img/structure/B1625906.png)


![2-[(Cyclopentyloxy)methyl]oxirane](/img/structure/B1625911.png)


